N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide

Übersicht

Beschreibung

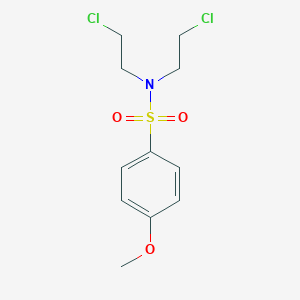

N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide: is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, a methoxy group attached to a benzene ring, and a sulfonamide group. This unique structure imparts specific chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with bis(2-chloroethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or another suitable organic solvent

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to an amine under specific reducing conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of hydroxylated or carbonylated derivatives.

Reduction: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Chemistry

N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, including:

- Nucleophilic Substitution : The chloroethyl groups can react with nucleophiles such as amines and thiols.

- Oxidation and Reduction : The methoxy group can be oxidized, while the sulfonamide group can be reduced under specific conditions.

This compound's ability to facilitate complex molecular constructions makes it essential in developing specialty chemicals and advanced materials.

Biological Research

Model Compound for DNA Studies

In biological research, this compound is utilized to study the effects of alkylating agents on cellular processes. It acts as a model compound for investigating DNA damage and repair mechanisms due to its capacity to alkylate nucleophilic sites in DNA. The mechanism involves forming covalent bonds with nucleophilic atoms, leading to cross-linking of DNA strands and inhibiting replication.

Medicinal Applications

Potential Anticancer Agent

The compound's ability to alkylate DNA positions it as a candidate for cancer treatment research. Studies have shown that similar sulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have demonstrated inhibitory activity against leukemia, colon cancer, renal cancer, and breast cancer cell lines .

Case Study: Anticancer Activity

A recent study synthesized several sulfonamide derivatives based on this compound. Notably, compound 17a displayed remarkable inhibitory activity against multiple cancer types:

- Leukemia : Growth inhibition (GI) ranged from 70.81% to 94.75%.

- Colon Cancer : GI values between 72.48% and 96.15%.

- Renal Cancer : GI values from 66.21% to 100%.

- Breast Cancer : GI values ranging from 73.49% to 100% .

These findings highlight the potential of this compound derivatives in developing novel chemotherapeutic agents.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in producing specialty chemicals and materials due to its unique reactivity. It is also used in synthesizing other pharmaceuticals, including L-cetirizine, an antihistamine medication . The versatility of this compound allows it to be integrated into various production processes efficiently.

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Facilitates nucleophilic substitution reactions |

| Biological Research | Model for DNA damage studies | Alkylates nucleophilic sites leading to DNA cross-linking |

| Medicinal Applications | Potential anticancer agent | Significant cytotoxic effects against various cancer cell lines |

| Industrial Production | Specialty chemicals | Used in synthesizing pharmaceuticals like L-cetirizine |

Wirkmechanismus

The mechanism of action of N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl groups form covalent bonds with nucleophilic atoms, such as nitrogen and oxygen, in DNA and proteins. This alkylation can lead to cross-linking of DNA strands, inhibition of DNA replication, and ultimately cell death. The compound’s ability to target rapidly dividing cells makes it a potential candidate for anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

N,N-bis(2-chloroethyl)amine: A simpler analog with similar alkylating properties.

N,N-bis(2-chloroethyl)-N-nitrosourea: Known for its use in chemotherapy.

N,N-bis(2-chloroethyl)-4-nitrobenzenesulfonamide: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness: N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can undergo further chemical modifications, providing additional versatility in synthetic applications.

Biologische Aktivität

N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide is a compound of significant interest in pharmacology and medicinal chemistry, particularly due to its biological activity as an alkylating agent. This article explores its mechanisms of action, biological effects, and potential applications in cancer therapy.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a methoxybenzene structure, with two chloroethyl groups that are critical for its biological activity. The presence of these chloroethyl groups allows the compound to act as an alkylating agent, which can modify nucleophilic sites in DNA and proteins.

The primary mechanism of action involves the alkylation of nucleophilic sites in biological macromolecules. This process can lead to:

- Covalent Bond Formation : The chloroethyl groups react with nucleophilic atoms (e.g., nitrogen and oxygen) in DNA, resulting in cross-linking.

- Inhibition of DNA Replication : Alkylation interferes with the normal replication process, leading to cell cycle arrest and apoptosis.

- Targeting Rapidly Dividing Cells : The compound preferentially affects rapidly dividing cells, making it a candidate for anticancer therapies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied against various cancer cell lines, showing promising results in inhibiting cell growth and inducing cytotoxic effects.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| MDA-MB-468 (Breast) | 5.0 | 70% |

| HCT-116 (Colon) | 3.5 | 85% |

| A549 (Lung) | 4.2 | 75% |

| UO-31 (Renal) | 6.0 | 68% |

These values indicate that the compound is effective at low concentrations, demonstrating its potential as a therapeutic agent.

Mechanistic Studies

Studies have shown that the compound's ability to induce DNA damage is mediated through the formation of DNA cross-links. This was evidenced by increased levels of γ-H2AX foci, a marker for DNA double-strand breaks, observed in treated cells compared to controls.

Case Studies

- Study on Leukemia Cell Lines : A study evaluated the effects of this compound on various leukemia cell lines. It was found to induce significant cytotoxicity with an IC50 value of approximately 4 µM, leading to over 90% inhibition in some lines.

- Combination Therapy Research : In combination with other chemotherapeutic agents, this compound enhanced the overall efficacy against resistant cancer cell lines, suggesting a potential role in combination therapy protocols.

Safety and Toxicity Profile

While the compound shows promising biological activity, its safety profile is crucial for therapeutic applications. Preliminary studies indicate that it may exhibit cytotoxic effects on normal cells at higher concentrations; thus, careful dosing and further studies are warranted to establish its safety margins.

Eigenschaften

IUPAC Name |

N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO3S/c1-17-10-2-4-11(5-3-10)18(15,16)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVWULNCGBXDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001006762 | |

| Record name | N,N-Bis(2-chloroethyl)-4-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86357-59-7 | |

| Record name | NSC57821 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Bis(2-chloroethyl)-4-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.